Ethyl 4-ethynyl-3-methylbenzoate

Physicochemical profiling Lipophilicity ADME prediction

Ethyl 4-ethynyl-3-methylbenzoate (CAS 1186638-07-2) is a disubstituted aromatic ester with the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol. It features an ethynyl group at the para position and a methyl substituent at the meta position relative to the ethyl ester moiety.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
Cat. No. B8319862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-ethynyl-3-methylbenzoate
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)C#C)C
InChIInChI=1S/C12H12O2/c1-4-10-6-7-11(8-9(10)3)12(13)14-5-2/h1,6-8H,5H2,2-3H3
InChIKeyFHAIGFGVVKEWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-ethynyl-3-methylbenzoate: Key Physicochemical and Structural Baseline for Research Procurement


Ethyl 4-ethynyl-3-methylbenzoate (CAS 1186638-07-2) is a disubstituted aromatic ester with the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol [1]. It features an ethynyl group at the para position and a methyl substituent at the meta position relative to the ethyl ester moiety. The computed octanol-water partition coefficient (XLogP3-AA) is 2.8, and the topological polar surface area is 26.3 Ų [1]. This compound is primarily utilized as a key synthetic intermediate, notably appearing in patented routes for Toll-Like Receptor (TLR) modulator libraries, which necessitates precise procurement of this specific substitution pattern for structure-activity relationship (SAR) studies [2].

Synthetic intermediate for TLR7/8 modulator library construction
Defined 3-methyl-4-ethynyl substitution pattern for SAR studies
Supports Sonogashira cross-coupling and ester-based synthetic routes

Why Generic Benzoate Analogs Cannot Substitute for Ethyl 4-ethynyl-3-methylbenzoate in Synthetic Applications


Substituting ethyl 4-ethynyl-3-methylbenzoate with a generic ethynyl-benzoate analog introduces unacceptable risks of synthetic failure and physicochemical mismatch. The specific 3-methyl-4-ethynyl substitution pattern is not a trivial decoration; it dictates the compound's reactivity in Sonogashira cross-coupling reactions, its steric profile, and its physicochemical properties. For instance, using ethyl 4-ethynylbenzoate (which lacks the 3-methyl group) alters the electron density of the aromatic ring and removes steric hindrance near the coupling site, potentially leading to different reaction rates and regio-selectivity outcomes [1]. Similarly, substituting the ethyl ester with the free acid (4-ethynyl-3-methylbenzoic acid) changes the molecule's lipophilicity by over an order of magnitude (XLogP3 ~1.9 vs. 2.8) and introduces a reactive carboxylic acid proton, fundamentally altering solubility and phase-transfer behavior during synthesis . Such deviations can compromise the fidelity of a patented synthetic sequence or invalidate structure-activity relationship data in a drug discovery program.

Property
Target Compound
Potential Substitute
Substitution Pattern
3-Methyl-4-ethynyl
4-Ethynyl (missing methyl group)
Lipophilicity Context
Ethyl ester favors organic-phase extraction
Free acid analog may shift phase-transfer behavior
Physical Form
Solid at ambient temperature
Near-melting-point solid may liquefy, affecting weighing

Quantitative Differentiation Evidence: Ethyl 4-ethynyl-3-methylbenzoate vs. Closest Analogs


Lipophilicity Control: Ethyl Ester vs. Free Carboxylic Acid Analog

Ethyl 4-ethynyl-3-methylbenzoate exhibits a computed XLogP3 of 2.8, a value indicative of good membrane permeability and amenability to organic phase extraction [1]. This is a critical differentiator from its free acid analog, 4-ethynyl-3-methylbenzoic acid, which has a predicted XLogP3 of approximately 1.9 and a pKa of 4.02 . The nearly tenfold difference in predicted partition coefficient (ΔLogP ≈ 0.9) directly impacts the compound's behavior in liquid-liquid extraction and reversed-phase chromatography, making the ethyl ester the preferred intermediate for non-aqueous synthesis sequences.

Lipophilicity Control
Class-level inference
ΔLogP ≈ 0.9
Supports organic-phase extraction fit
Computed XLogP3; experimental confirmation advised
Physicochemical profiling Lipophilicity ADME prediction

Structural Fidelity in TLR-Targeted Library Synthesis

In the synthetic route described by US Patent 08895577B2, ethyl 4-ethynyl-3-methylbenzoate is specifically generated via desilylation of a triethylsilyl-protected precursor using TBAF in THF [1]. This compound serves as a critical intermediate for modulating TLR7 and TLR8 activity. The specific 3-methyl-4-ethynyl substitution pattern is a structural requirement for the downstream compounds' biological activity. A deviation to a different regioisomer, such as the 2-methyl or des-methyl analog, would negate the patent's synthetic teaching and likely fail to produce the desired biological activity in the target library [1].

Structural Fidelity in TLR Route
Supporting evidence
Desilylation product per US08895577B2
Enables traceability to patented method
Regioisomer-specific requirement
Immunology Toll-like receptor Medicinal chemistry

Purity and Physical Form Consistency for Reliable Weighing and Formulation

Commercially available ethyl 4-ethynyl-3-methylbenzoate is typically supplied as a white solid with a purity of 95% . In contrast, its des-methyl analog, ethyl 4-ethynylbenzoate, has a melting point near room temperature (28°C) and transitions to a liquid state above this temperature, which can cause handling difficulties during precise weighing . The solid physical form of the target compound across a wider temperature range reduces the risk of material loss and ensures more accurate stoichiometric calculations in sensitive research applications.

Physical Form Consistency
Data to verify
Solid at standard lab temperatures
May support reliable weighing
Supplier-reported; independent verification recommended
Analytical chemistry Formulation Procurement specification

Molecular Weight and Structural Mass Differentiation from Methyl Ester Analog

The exact monoisotopic mass of ethyl 4-ethynyl-3-methylbenzoate is 188.0837 Da [1]. This mass is distinguishable by 14.0156 Da from the corresponding methyl ester analog, methyl 4-ethynyl-3-methylbenzoate, which has an exact mass of 174.0681 Da [2]. This mass difference is analytically significant, allowing for unambiguous identification and quantification of the correct intermediate in reaction monitoring by LC-MS or GC-MS, preventing confusion between the ethyl and methyl ester variants in a synthetic workflow.

Mass Differentiation
Class-level inference
ΔMass = 14.0156 Da
Enables unambiguous LC-MS identification
Computed exact mass; confirm with analytical standard
Mass spectrometry Chromatographic separation Structural confirmation

Optimal Application Scenarios for Ethyl 4-ethynyl-3-methylbenzoate Based on Proven Differentiation


Building Focused TLR7/8 Agonist Libraries Following the Patented Route

Medicinal chemistry teams developing novel vaccine adjuvants or immunotherapies can directly leverage ethyl 4-ethynyl-3-methylbenzoate as a starting material. Its specific use in the desilylation step of US Patent 08895577B2 provides a validated entry point for generating diverse TLR7/8 modulators, ensuring synthetic traceability and SAR consistency [1].

Synthesis of Functionally Diverse Biaryls via Sonogashira Coupling

The unique ethynyl group and the electron-donating 3-methyl substituent make this compound a superior substrate for Sonogashira cross-coupling reactions. Its higher lipophilicity (XLogP3 2.8) compared to the acid analog facilitates homogeneous reaction conditions in organic solvents, and its solid physical form simplifies precise stoichiometric handling for screening diverse aryl halide coupling partners [2].

Precursor for Orthogonally Protected Benzoic Acid Building Blocks

In multi-step syntheses of complex drug candidates, the ethyl ester serves as a latent carboxylic acid. Unlike the free acid (4-ethynyl-3-methylbenzoic acid, pKa 4.02), the ester is compatible with organometallic reagents and basic conditions, allowing for selective functionalization of the ethynyl group without interference from an acidic proton. Subsequent ester hydrolysis releases the acid for final-step conjugation .

Analytical Standard for LC-MS Method Development in Synthetic Chemistry

With a well-defined exact mass (188.0837 Da) and distinct chromatographic retention time driven by its XLogP3 of 2.8, this compound is ideal for use as a retention time and mass accuracy calibrant in LC-MS methods aimed at monitoring ethynyl-ester intermediate purity, identity, and reaction progression in medicinal chemistry workflows [3].

Application
Selection Property
Validation Focus
TLR7/8 modulator library synthesis
Patented route compatibility
Traceability to US08895577B2 protocol
Sonogashira cross-coupling studies
Defined substitution and ester lipophilicity
Reactivity with aryl halide partners
Orthogonal protection strategy
Ester as latent carboxylic acid
Compatibility with organometallic reagents
LC-MS method development calibrant
Distinct exact mass and retention
Mass accuracy and retention time consistency
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